molecular formula C10H13NO3 B12077468 3-Amino-2-(propan-2-yloxy)benzoic acid

3-Amino-2-(propan-2-yloxy)benzoic acid

Cat. No.: B12077468
M. Wt: 195.21 g/mol
InChI Key: PKNGHEZREGMJKR-UHFFFAOYSA-N
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Description

3-Amino-2-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and the propan-2-yloxy group is attached to the second carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(propan-2-yloxy)benzoic acid typically involves the reaction of 3-amino-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-(propan-2-yloxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: Lacks the propan-2-yloxy group, making it less lipophilic.

    2-Amino-4-(propan-2-yloxy)benzoic acid: Similar structure but with different positioning of the amino and propan-2-yloxy groups.

    4-Aminobenzoic acid: Known for its use in sunscreen formulations.

Uniqueness

3-Amino-2-(propan-2-yloxy)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its enhanced lipophilicity and potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-amino-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

PKNGHEZREGMJKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1N)C(=O)O

Origin of Product

United States

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